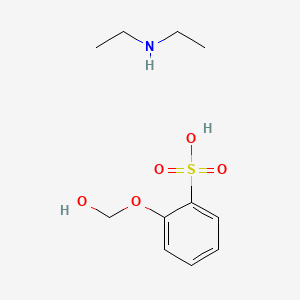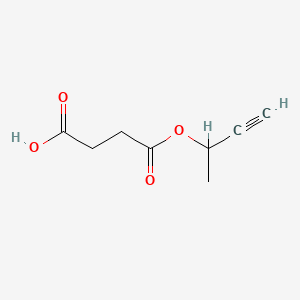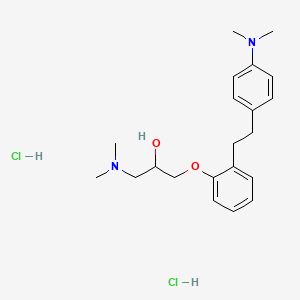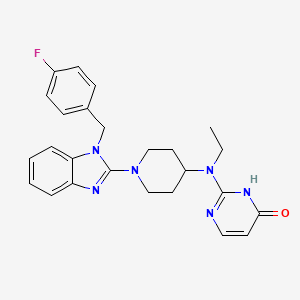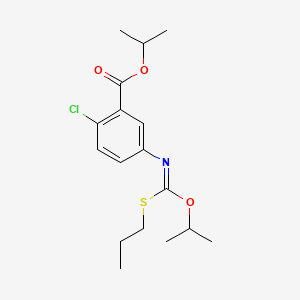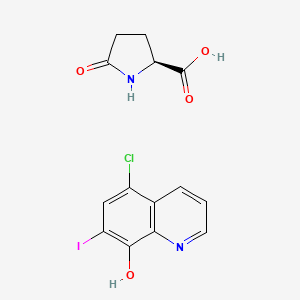
Ethyl 2-bromohexanoate, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromohexanoate, ®-, also known as ethyl 2-bromocapronate, is an organic compound with the molecular formula C8H15BrO2. It is a colorless liquid with a mild odor and is classified as a versatile reagent in organic synthesis. This compound is significant due to its ability to form diverse carbon-carbon bonds, making it valuable in various scientific and industrial applications .
Preparation Methods
Ethyl 2-bromohexanoate, ®-, can be synthesized through several methods. One common synthetic route involves the reaction of 2-hexanol with ethyl bromide in the presence of a base such as sodium hydroxide. This reaction proceeds via an SN2 mechanism, where the 2-hexanol molecule displaces the ethyl bromide molecule, resulting in the formation of ethyl 2-bromohexanoate . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Ethyl 2-bromohexanoate, ®-, undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium cyanide.
Reduction Reactions: The compound can be reduced to form ethyl 2-hexanoate using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form 2-bromohexanoic acid using oxidizing agents like potassium permanganate.
Major products formed from these reactions include ethyl 2-hexanoate, 2-bromohexanoic acid, and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
Ethyl 2-bromohexanoate, ®-, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create diverse carbon-carbon bonds, facilitating the synthesis of complex molecules.
Biology: The compound is used in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Ethyl 2-bromohexanoate is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action for ethyl 2-bromohexanoate, ®-, is based on its ability to create carbon-carbon bonds. When combined with a base such as sodium hydroxide, it undergoes an SN2 reaction where the 2-hexanol molecule displaces the ethyl bromide molecule, resulting in the formation of a new carbon-carbon bond . This mechanism is crucial for its role in organic synthesis, enabling the generation of various essential chemical bonds.
Comparison with Similar Compounds
Ethyl 2-bromohexanoate, ®-, can be compared with other similar compounds such as:
- Ethyl 6-bromohexanoate
- 5-Chlorovaleric acid
- 5-Bromovaleric acid
- Ethyl 4-bromobutyrate
- Ethyl 7-bromoheptanoate
These compounds share similar structural features and reactivity but differ in the length of the carbon chain or the position of the halogen atom. Ethyl 2-bromohexanoate, ®-, is unique due to its specific carbon chain length and the position of the bromine atom, which influences its reactivity and applications .
Properties
CAS No. |
124439-30-1 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
ethyl (2R)-2-bromohexanoate |
InChI |
InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
KOUAQOCYMAENKN-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)OCC)Br |
Canonical SMILES |
CCCCC(C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)
